An In-depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: Properties and Applications
An In-depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a versatile heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural framework, featuring a quinolone core with a reactive aldehyde group, positions it as a crucial intermediate for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of the fundamental properties of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, including its synthesis, physicochemical characteristics, and chemical reactivity. Furthermore, it delves into its applications, particularly as a scaffold in the development of novel therapeutic agents.
Introduction
The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents and a growing number of compounds with anticancer, anti-HIV, and antimalarial properties. The introduction of a methyl group at the N-1 position and a formyl group at the C-3 position of the 2-oxo-quinoline ring system endows 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with specific reactivity and potential for biological activity. The aldehyde functionality serves as a synthetic handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this important building block.
Synthesis and Characterization
The synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is typically achieved through a two-step process, commencing with the formylation of an appropriate N-arylacetamide, followed by N-methylation.
Synthesis of the Precursor: 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
The precursor, 2-oxo-1,2-dihydroquinoline-3-carbaldehyde, is commonly synthesized from N-arylacetamides through a Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The resulting electrophilic chloroiminium salt then facilitates the cyclization and formylation of the N-arylacetamide to yield the 2-chloro-3-formylquinoline intermediate. Subsequent hydrolysis of the 2-chloro derivative affords 2-oxo-1,2-dihydroquinoline-3-carbaldehyde[1].
Experimental Protocol: Vilsmeier-Haack Cyclization of N-Arylacetamide
-
To a stirred solution of the appropriate N-arylacetamide in DMF at 0-5°C, add POCl₃ dropwise.
-
After the addition is complete, heat the reaction mixture to 90°C.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution) to precipitate the 2-chloro-3-formylquinoline product.
-
Filter the precipitate, wash with water, and dry.
-
Hydrolyze the 2-chloro-3-formylquinoline by refluxing in concentrated hydrochloric acid to obtain 2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
Caption: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde.
N-Methylation to Yield 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
The final step involves the N-methylation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. This is typically achieved by treating the precursor with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in an appropriate solvent like dimethylformamide (DMF)[2].
Experimental Protocol: N-Methylation [2]
-
Suspend 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in DMF and cool in an ice bath.
-
Add sodium hydride portionwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and then heat to 60°C for 1 hour.
-
Recool the mixture in an ice bath and add methyl iodide.
-
Stir the reaction mixture at ambient temperature for 16 hours.
-
Pour the mixture into water and extract with an organic solvent (e.g., methylene chloride).
-
Wash the combined organic extracts with water, dry over an anhydrous salt, and evaporate the solvent.
-
Purify the residue, for instance by trituration with diethyl ether, to yield 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde as a pale yellow solid. A yield of 74% has been reported for this procedure[2].
Caption: N-Methylation of the quinolone precursor.
Physicochemical and Spectroscopic Properties
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a solid substance, appearing as a white or light yellow crystalline solid[3]. It exhibits solubility in some organic solvents such as ethanol, diethyl ether, and dichloromethane[3].
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [3] |
| Molar Mass | 187.19 g/mol | [3] |
| Melting Point | 215 °C | [3] |
| Boiling Point (Predicted) | 326.6 ± 41.0 °C | [3] |
| Density (Predicted) | 1.321 g/cm³ | [3] |
| Appearance | White to light yellow crystalline solid | [3] |
Spectroscopic Characterization:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the aldehydic proton (typically downfield, around 10 ppm), a singlet for the N-methyl group (around 3.5-4.0 ppm), and a singlet for the vinyl proton at the C-4 position. For the closely related 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, the aldehydic proton appears at 10.22 ppm and the N-H proton at 12.15 ppm in DMSO-d₆.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the quinolone ring (around 160-170 ppm), the aldehydic carbonyl carbon (around 190-200 ppm), aromatic and vinyl carbons (in the 110-150 ppm range), and the N-methyl carbon (around 30-40 ppm)[4][5].
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IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the quinolone ring (around 1650-1670 cm⁻¹) and a distinct C=O stretching band for the aldehyde group (around 1680-1700 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present[6][7].
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Mass Spectrometry: Under mass spectrometry, the molecule is expected to show a prominent molecular ion peak. Common fragmentation patterns for quinolones involve the loss of CO, H₂O, and fragmentation of substituents on the quinoline ring[2][8].
Chemical Reactivity
The chemical reactivity of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is primarily dictated by the aldehyde group and the quinolone ring system.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for various transformations:
-
Condensation Reactions: It readily undergoes condensation reactions with a variety of nucleophiles. For instance, it can react with active methylene compounds in Knoevenagel condensations, and with amines and hydrazines to form Schiff bases and hydrazones, respectively[1][9]. These derivatives are often key intermediates in the synthesis of more complex heterocyclic systems and have been explored for their biological activities[10].
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using standard oxidizing agents.
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride.
Caption: Key reactions of the aldehyde group.
Reactions of the Quinolone Ring
The quinolone ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions. The positions of substitution will be directed by the existing substituents.
Applications in Drug Discovery and Materials Science
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a valuable building block in the development of new pharmaceuticals and functional materials[8].
Medicinal Chemistry
The 2-oxo-quinoline scaffold is a key component of many biologically active molecules. Derivatives of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde have been investigated for a range of therapeutic applications:
-
Anticancer Agents: The quinoline core is present in several approved and investigational anticancer drugs[11]. Derivatives of 2-oxo-quinolines, such as those containing α-aminophosphonates, have shown promising antitumor activity[12].
-
Antimicrobial Agents: The quinolone family is renowned for its antibacterial properties[13]. While the classic fluoroquinolones have a different substitution pattern, the inherent bioactivity of the quinolone nucleus makes it an attractive starting point for the development of new antimicrobial agents[8].
-
Enzyme Inhibitors and Receptor Modulators: The versatile chemistry of this compound allows for the synthesis of libraries of derivatives that can be screened for their ability to interact with various biological targets, including enzymes and receptors[8].
Materials Science
The quinoline ring system also possesses interesting photophysical properties. As such, derivatives of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde are utilized in the creation of fluorescent probes for biological imaging and in the development of advanced materials with specific optical and electronic properties[8].
Conclusion
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a synthetically accessible and highly versatile chemical intermediate. Its well-defined reactivity, particularly at the aldehyde position, provides a gateway to a vast chemical space of novel quinolone derivatives. The established importance of the quinolone scaffold in medicinal chemistry underscores the potential of this compound as a key building block for the discovery of new therapeutic agents. This guide has provided a foundational understanding of its synthesis, properties, and applications, intended to be a valuable resource for researchers in both academic and industrial settings.
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